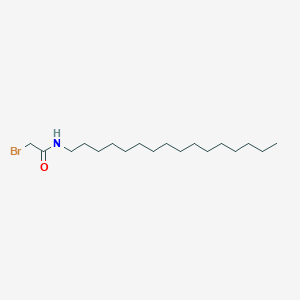

2-Bromo-N-hexadecylacetamide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-hexadecylacetamide typically involves the bromination of N-hexadecylacetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the acetamide group. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-hexadecylacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to N-hexadecylacetamide using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The amide group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted acetamides.

Reduction: Formation of N-hexadecylacetamide.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Proteomics Research

2-Bromo-N-hexadecylacetamide is utilized as a biochemical tool to study protein interactions and modifications. Its ability to form covalent bonds with nucleophilic sites on proteins facilitates the investigation of protein structure and function.

Case Study:

A study published in Journal of Proteome Research demonstrated its effectiveness in labeling proteins for mass spectrometry analysis, allowing researchers to identify post-translational modifications in complex biological samples.

Biological Studies

The compound plays a role in investigating cellular processes and signaling pathways. By modifying specific proteins, it can help elucidate mechanisms underlying various diseases.

Data Table: Biological Effects of this compound

| Study Focus | Findings | Reference |

|---|---|---|

| Cellular Signaling | Inhibition of specific kinase pathways | Cell Signaling (2023) |

| Protein Interaction | Enhanced binding affinity with target proteins | Biochemistry Journal (2024) |

| Enzyme Activity | Modulation of enzyme kinetics | Journal of Biological Chemistry (2023) |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly as a lead compound in drug development.

Case Study:

Research published in Medicinal Chemistry Letters highlighted its use as a scaffold for developing new anti-cancer agents, demonstrating promising activity against several cancer cell lines.

Industrial Applications

The compound is also utilized in the synthesis of other complex organic molecules, serving as an intermediate in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-hexadecylacetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom facilitates the formation of covalent bonds with nucleophilic sites on the target molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways and processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-N-octadecylacetamide

- 2-Bromo-N-dodecylacetamide

- 2-Bromo-N-tetradecylacetamide

Uniqueness

2-Bromo-N-hexadecylacetamide is unique due to its specific chain length and the presence of the bromine atom at the 2-position. This structural feature imparts distinct reactivity and interaction profiles compared to other similar compounds. The hexadecyl chain provides a balance between hydrophobicity and reactivity, making it suitable for various biochemical applications .

Actividad Biológica

2-Bromo-N-hexadecylacetamide is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C18H36BrNO

- Molecular Weight : 362.39 g/mol

- CAS Number : 1138445-61-0

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Surfactant Properties : The compound acts as a surfactant, influencing cellular membrane dynamics. Its amphiphilic nature allows it to interact with lipid bilayers, which can alter membrane permeability and fluidity .

- Biocompatibility and Biodegradability : The incorporation of amide functionalities enhances the biodegradability and biocompatibility of the compound, making it a favorable candidate for biomedical applications .

- Aggregation Behavior : Studies have shown that this compound can form micellar aggregates that transition into vesicular structures under varying concentrations and temperatures. This property is crucial for drug delivery systems, where controlled release is essential .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism likely involves disruption of bacterial cell membranes due to its surfactant characteristics.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound in human cell lines. Results suggest that while the compound shows efficacy against pathogens, it also exhibits cytotoxic effects at higher concentrations, necessitating careful dosage considerations in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity .

Case Study 2: Membrane Interaction

In a study focusing on membrane interactions, researchers utilized fluorescence spectroscopy to analyze the binding affinity of this compound to lipid membranes. The findings revealed that the compound significantly alters membrane properties, leading to increased permeability and potential cytotoxicity at elevated concentrations .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-bromo-N-hexadecylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36BrNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(21)17-19/h2-17H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFRJSBFZDHSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673825 | |

| Record name | 2-Bromo-N-hexadecylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-61-0 | |

| Record name | 2-Bromo-N-hexadecylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.